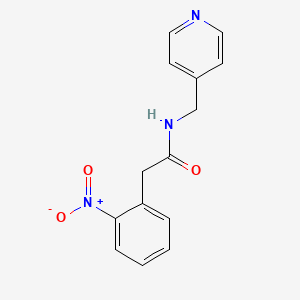![molecular formula C21H24N4O2 B5679800 1-(5,6-dimethylpyrimidin-4-yl)-4-[(3-phenylisoxazol-5-yl)methyl]piperidin-4-ol](/img/structure/B5679800.png)
1-(5,6-dimethylpyrimidin-4-yl)-4-[(3-phenylisoxazol-5-yl)methyl]piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,6-dimethylpyrimidin-4-yl)-4-[(3-phenylisoxazol-5-yl)methyl]piperidin-4-ol, also known as DPM-001, is a novel chemical compound with potential therapeutic applications. It belongs to the class of pyrimidine derivatives and has a piperidine and isoxazole moiety in its structure.
Wissenschaftliche Forschungsanwendungen
1-(5,6-dimethylpyrimidin-4-yl)-4-[(3-phenylisoxazol-5-yl)methyl]piperidin-4-ol has shown potential therapeutic applications in various scientific research studies. It has been studied for its anticancer properties, specifically in the treatment of breast cancer and leukemia. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research in cancer treatment.
Wirkmechanismus
The mechanism of action of 1-(5,6-dimethylpyrimidin-4-yl)-4-[(3-phenylisoxazol-5-yl)methyl]piperidin-4-ol involves the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. It targets the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cell growth, survival, and differentiation. This compound also inhibits the STAT3 signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various biochemical and physiological processes. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound also inhibits angiogenesis, which is the formation of new blood vessels that are essential for tumor growth. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(5,6-dimethylpyrimidin-4-yl)-4-[(3-phenylisoxazol-5-yl)methyl]piperidin-4-ol is its specificity towards cancer cells, making it a potential candidate for targeted therapy. It has also shown low toxicity in preclinical studies. However, the limitations of this compound include its limited solubility in water, making it difficult to administer, and its potential side effects on normal cells.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(5,6-dimethylpyrimidin-4-yl)-4-[(3-phenylisoxazol-5-yl)methyl]piperidin-4-ol. One of the areas of research is the optimization of the synthesis method to increase the yield and purity of the compound. Another area of research is the development of novel drug delivery systems to improve the solubility and bioavailability of this compound. Furthermore, the efficacy and safety of this compound in clinical trials need to be evaluated to determine its potential as a therapeutic agent for cancer and other diseases.
Conclusion:
In conclusion, this compound is a novel chemical compound with potential therapeutic applications in cancer treatment and other diseases. Its mechanism of action involves the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. This compound has shown promising results in preclinical studies, but further research is needed to determine its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 1-(5,6-dimethylpyrimidin-4-yl)-4-[(3-phenylisoxazol-5-yl)methyl]piperidin-4-ol involves a multi-step process starting with the reaction of 5,6-dimethylpyrimidine-4-carbaldehyde with 3-phenylisoxazole-5-carboxylic acid, followed by reduction, protection, and deprotection steps. The final product is obtained by the reaction of the protected intermediate with piperidine-4-ol. The purity and yield of the compound are optimized through various purification techniques such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
1-(5,6-dimethylpyrimidin-4-yl)-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-16(2)22-14-23-20(15)25-10-8-21(26,9-11-25)13-18-12-19(24-27-18)17-6-4-3-5-7-17/h3-7,12,14,26H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCROEXVKFEBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(CC2)(CC3=CC(=NO3)C4=CC=CC=C4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-ethyl-2-[(3-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5679721.png)
![1-{2-[(4-chlorophenyl)thio]ethyl}-1H-imidazole](/img/structure/B5679735.png)
![1-{3-[3-(hydroxymethyl)-3-(3-methyl-2-buten-1-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5679743.png)

![9-[(4,6-dimethyl-3-pyridinyl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5679751.png)
![4-(1-isopropyl-1H-imidazol-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidine](/img/structure/B5679767.png)
![N-(2-furylmethyl)-3-oxo-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5679770.png)
![cyclohexylidene[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5679773.png)
![ethyl 4-{[(4-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5679787.png)
![2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5679796.png)
![(3R*,4R*)-1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5679804.png)
![N-isobutyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5679809.png)
![1-[4-(methylthio)-2-phenyl-6-(1-pyrrolidinyl)-5-pyrimidinyl]ethanone](/img/structure/B5679812.png)
![2,2-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5679818.png)